5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, oxo, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is to start with a suitable dihydroquinazoline derivative, which undergoes chlorination and subsequent reaction with propan-2-ylamine and pyridine-3-carboxylic acid chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve efficiency. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form corresponding oxo groups.
Reduction: : The oxo group in the quinazoline ring can be reduced to a hydroxyl group.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of dichloroquinazoline derivatives.
Reduction: : Formation of hydroxylated quinazoline derivatives.
Substitution: : Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological pathways and developing new therapeutic agents.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interaction can modulate biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: : These compounds share the quinazoline core but differ in their substituents and functional groups.
Pyridine derivatives: : Compounds containing the pyridine ring structure, which can have various substituents.
Uniqueness
5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide is unique due to its specific combination of chloro, oxo, and amide groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5,6-dichloro-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-10(2)24(18(26)11-7-13(19)16(20)21-8-11)9-15-22-14-6-4-3-5-12(14)17(25)23-15/h3-8,10H,9H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZQJIPPHITCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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